4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine (CAS: 415698-51-0) is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₃N₅, with a molecular weight of 215.26 g/mol.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZLAUTRMXQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves the condensation of 3,5-dimethylpyrazole with 2-methylpyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of pyrazole, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine, exhibit significant activity against various bacterial and fungal strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Testing
A study evaluated several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one for their antimicrobial properties using the agar well diffusion method. Compounds synthesized from this compound showed promising results compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. A series of synthesized compounds based on the pyrazole structure were tested for their ability to reduce inflammation in animal models. The results showed that these compounds could significantly decrease carrageenan-induced edema compared to traditional anti-inflammatory drugs like Diclofenac .
Case Study: Anti-inflammatory Screening
In a pharmacological study, a new series of pyrazolo[3,4-d]pyrimidines were synthesized and tested for their anti-inflammatory activity. The results indicated that these compounds had lower toxicity and ulcerogenic effects than conventional treatments while maintaining efficacy in reducing inflammation .
Potential in Drug Development
Given their biological activities, compounds like this compound are being explored for further development into therapeutic agents. Their structural versatility allows for modifications that can enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects, such as reducing inflammation or inhibiting microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and selected analogs:
Key Observations
Substituent Effects on Molecular Complexity
- The thiadiazole-piperazine hybrid in adds a sulfur atom and extended piperazine chain, likely enhancing hydrophobicity and binding affinity in biological targets (e.g., enzyme inhibition) .
Electronic and Isomerization Properties
- Pyrazolo-pyrimidine derivatives () undergo isomerization between triazolo-pyrimidine frameworks, a feature absent in the target compound. This suggests higher conformational flexibility in pyrazolo-fused systems compared to the rigid pyrimidine-pyrazole linkage .
Elemental Composition and Stability
- The bis-pyrazole compound in shows close alignment between calculated and observed elemental percentages (e.g., nitrogen at 28.55%), indicating high purity and stability under synthetic conditions. The target compound’s discontinued status may imply challenges in achieving similar reproducibility .
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1171685-29-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole and pyrimidine moieties contribute to its ability to modulate biological pathways, particularly in the context of cancer and inflammation.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the expression of key regulatory proteins involved in apoptosis pathways, such as Bcl-2 and caspases .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows inhibitory activity against certain kinases that play crucial roles in cancer cell signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduced cytokine production | |
| Enzyme inhibition | Inhibition of specific kinases |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study: Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects were assessed using a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and histological signs of inflammation compared to controls .
Q & A
Q. What are the established synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and pyrimidine intermediates. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-keto esters, followed by coupling to a pyrimidine core using nucleophilic substitution or cross-coupling reactions. Key intermediates may include halogenated pyrimidines (e.g., 2-methyl-4-chloropyrimidine) and activated pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole). Reaction conditions such as temperature (80–120°C), solvents (DMF, THF), and catalysts (palladium for coupling) are critical for yield optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray diffraction (XRD): Essential for resolving the crystal structure, including bond angles and intermolecular interactions. For example, crystallographic data for similar pyrazole-pyrimidine hybrids confirm planar geometries and hydrogen-bonding networks .
- FTIR and NMR: FTIR identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm and pyrimidine protons at δ 8.3–8.7 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for pyrazole-pyrimidine hybrids?
While direct data on this compound is limited, structurally related analogs exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. For instance, pyrazole derivatives inhibit kinases (e.g., EGFR) by binding to ATP pockets, while pyrimidine moieties enhance DNA intercalation. Initial screening should include cytotoxicity assays (e.g., MTT on cancer cell lines) and enzymatic inhibition studies .
Advanced Research Questions
Q. How can synthetic yields be optimized when coupling pyrazole and pyrimidine moieties?
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.
- Catalytic systems: Pd(PPh₃)₄ or CuI/ligand systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-pyrimidine bonds) .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
- Purification: Column chromatography with gradients of ethyl acetate/hexane resolves positional isomers .
Q. How should researchers resolve contradictions in spectral data for structural confirmation?
- Case example: Discrepancies in NMR signals may arise from tautomerism (e.g., pyrazole NH proton exchange). Use deuterated DMSO to stabilize tautomers or employ 2D NMR (COSY, HSQC) to assign overlapping signals .
- Crystallographic validation: If NMR/FTIR data are ambiguous, single-crystal XRD provides definitive proof of regiochemistry, as seen in related pyrazolo[3,4-d]pyrimidine structures .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- DFT calculations: Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, DNA). For example, pyrimidine nitrogen atoms often form hydrogen bonds with protein residues .
- MD simulations: Evaluate stability of ligand-protein complexes over nanosecond timescales .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry: Enables continuous production of intermediates (e.g., pyrazole formation) with better heat/volume control .
- Green chemistry: Replace toxic solvents (DMF → cyclopentyl methyl ether) and catalysts (Pd → Fe) to reduce environmental impact .
- Quality control: Implement HPLC (C18 column, acetonitrile/water gradient) to monitor purity >98% .
Methodological Notes
- Contradictory data: Cross-validate spectral results with multiple techniques (e.g., XRD + NMR) to confirm regiochemistry .
- Biological assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits via dose-response curves (IC₅₀ calculations) .
- Data reporting: Adhere to CHEMDNER guidelines for chemical entity recognition in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
